Calcein (mixture of isomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcein (mixture of isomers) is a calcium-dependent fluorescent molecule widely used in various scientific fields. It is known for its ability to bind calcium ions and emit fluorescence, making it a valuable tool in biological and chemical research. The compound has the chemical formula C30H26N2O13 and a molecular weight of 622.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcein (mixture of isomers) is synthesized through a series of chemical reactions involving fluorescein and iminodiacetic acid derivatives. The process typically involves the following steps:
Condensation Reaction: Fluorescein is reacted with iminodiacetic acid derivatives under basic conditions to form the calcein structure.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired calcein isomers
Industrial Production Methods
Industrial production of calcein (mixture of isomers) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for reaction control and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Calcein (mixture of isomers) undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions such as calcium, magnesium, and zinc.
Fluorescence Quenching: At high concentrations, calcein self-quenches its fluorescence
Common Reagents and Conditions
EDTA: Used in titration reactions to determine calcium ion concentrations.
Basic Conditions: Required for the initial condensation reaction during synthesis
Major Products Formed
The primary product formed from these reactions is the calcein-metal ion complex, which exhibits distinct fluorescence properties .
Wissenschaftliche Forschungsanwendungen
Calcein (mixture of isomers) has a wide range of applications in scientific research:
Biology: Used as a fluorescent marker to study bone metabolism and cell viability.
Chemistry: Employed in complexometric titrations to determine calcium ion concentrations.
Medicine: Utilized in diagnostic assays to detect calcium levels in biological samples.
Industry: Applied in quality control processes to monitor calcium content in various products
Wirkmechanismus
Calcein (mixture of isomers) exerts its effects through its ability to bind calcium ions. The binding process involves the formation of a complex between calcein and calcium ions, resulting in a fluorescent signal. This fluorescence is used to detect and quantify calcium ions in various samples. The molecular targets include calcium ions, and the pathways involve the formation of calcein-calcium complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another fluorescent dye with similar properties but different applications.
Fura-2: A calcium indicator with different fluorescence characteristics.
Indo-1: Another calcium indicator used in biological research
Uniqueness
Calcein (mixture of isomers) is unique due to its high sensitivity to calcium ions and its ability to form stable complexes. Its fluorescence properties make it particularly useful in applications requiring precise calcium ion detection .
Eigenschaften
Molekularformel |
C32H34N2O13 |
---|---|
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
2-[carboxymethyl(ethyl)amino]acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H12O5.2C6H11NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2-7(3-5(8)9)4-6(10)11/h1-10,21-22H;2*2-4H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FNXQHNHHHBGANT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)O)CC(=O)O.CCN(CC(=O)O)CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.